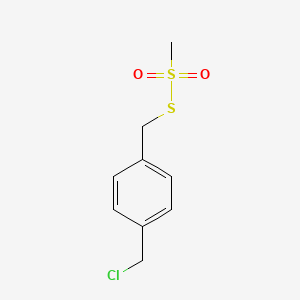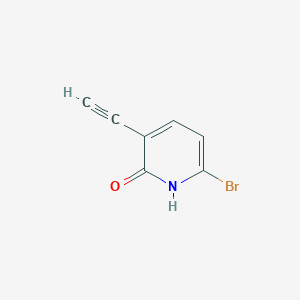
S-(4-(Chloromethyl)benzyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)benzyl Methanethiosulfonate is an organic compound with the molecular formula C(_9)H(_11)ClO(_2)S(_2). It is known for its reactivity with thiols to form mixed disulfides . This compound is utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)benzyl Methanethiosulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)benzyl Methanethiosulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Thiols: React with 4-(Chloromethyl)benzyl Methanethiosulfonate to form mixed disulfides.
Bases: Such as sodium hydroxide or potassium carbonate, are used to facilitate substitution reactions.
Major Products Formed
The primary product formed from the reaction of 4-(Chloromethyl)benzyl Methanethiosulfonate with thiols is a mixed disulfide .
Scientific Research Applications
4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies involving thiol-reactive compounds and protein modification.
Medicine: Investigated for its potential therapeutic applications due to its reactivity with thiols.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves its reactivity with thiol groups. The compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction can modify the structure and function of proteins and other thiol-containing molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzyl Chloride: A precursor in the synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate.
Methanethiosulfonate: Another thiol-reactive compound with similar reactivity.
Uniqueness
4-(Chloromethyl)benzyl Methanethiosulfonate is unique due to its specific reactivity with thiols to form mixed disulfides. This property makes it particularly useful in studies involving thiol modifications and protein chemistry .
Properties
Molecular Formula |
C9H11ClO2S2 |
|---|---|
Molecular Weight |
250.8 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(methylsulfonylsulfanylmethyl)benzene |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,12)13-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
MVVBKOIDPZGIJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)




![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)


![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)

